Phenylacetylene
Overview
Description
It is a colorless, viscous liquid that is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .
Synthetic Routes and Reaction Conditions:
Elimination of Hydrogen Bromide from Styrene Dibromide: Phenylacetylene can be prepared in the laboratory by the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.
Elimination of Hydrogen Bromide from Bromostyrene: Another method involves the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide.
Sonogashira Coupling: This method involves the coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Industrial Production Methods:
- Industrially, this compound can be produced through similar methods, often scaled up to accommodate larger quantities. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Hydrogenation: this compound undergoes semi-hydrogenation over Lindlar catalyst to give styrene.
Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, this compound hydrates to give acetophenone.
Polymerization: It undergoes oligomerization, trimerization, and even polymerization in the presence of metal catalysts.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation to produce styrene.
Copper (II) Salts: Used in oxidative coupling reactions.
Gold or Mercury Reagents: Used in hydration reactions to produce acetophenone.
Major Products:
Styrene: Produced from semi-hydrogenation.
Diphenylbutadiyne: Produced from oxidative coupling.
Acetophenone: Produced from hydration.
Mechanism of Action
- Phenylacetylene is a prototypical terminal acetylene, and it undergoes various reactions expected of this functional group .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Phenylacetylene plays a significant role in biochemical reactions, particularly in the selective hydrogenation of alkynes to alkenes . This process is crucial in industrial production and the polymerization industry . The selective hydrogenation of this compound is the most efficient method to remove this compound from styrene .
Cellular Effects
It is known that this compound’s presence in styrene feedstock can poison downstream polymerization catalysts , indicating that it can influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrogenation to ethylbenzene on the Pd {111} surface . This is a secondary reaction of the selective hydrogenation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the selective hydrogenation of this compound is a process that requires careful control to avoid over-hydrogenation .
Metabolic Pathways
This compound is involved in the metabolic pathway of selective hydrogenation . This process involves the conversion of this compound to styrene, which is a key raw material in the production of polystyrene .
Transport and Distribution
Current studies have primarily focused on its role in selective hydrogenation .
Scientific Research Applications
Phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is frequently employed in Sonogashira coupling reactions and polymerization studies.
Biology: Used as a probe in various biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Phenylacetylene can be compared with other similar compounds such as:
Acetylene: Unlike this compound, acetylene is a gas at room temperature and is less convenient to handle.
Dithis compound: This compound has two phenyl groups attached to the alkyne, making it more sterically hindered and less reactive in certain reactions.
Trimethylsilylacetylene: This compound has a trimethylsilyl group attached to the alkyne, which can be removed to generate a terminal alkyne similar to this compound.
This compound stands out due to its liquid state at room temperature, making it easier to handle and use in various chemical reactions.
Properties
IUPAC Name |
ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(phenylacetylene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1060211 | |
Record name | Phenylacetylene | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Phenylacetylene | |
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Vapor Pressure |
2.06 [mmHg] | |
Record name | Phenylacetylene | |
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CAS No. |
536-74-3, 28213-80-1 | |
Record name | Phenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethynylbenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |
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Record name | Benzene, ethenyl-, trimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |
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Record name | Benzene, ethynyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenylacetylene | |
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Record name | Phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |
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Record name | ETHYNYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenylacetylene?
A1: this compound has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. These include:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]
- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]
- IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of this compound and its isotopologues. [, ]
Q3: How does this compound behave in radical polymerization reactions?
A3: this compound acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of this compound, forming a stable radical that terminates the polymerization process.
Q4: What is the role of substituents on the reactivity of this compound derivatives in radical polymerization?
A4: Substituents on the phenyl ring of this compound can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.
Q5: How does this compound participate in the inhibition of ammonia monooxygenase (AMO)?
A5: this compound acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.
Q6: Can this compound be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?
A6: Yes, this compound can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes this compound a valuable tool for studying methanotrophic activity.
Q7: How is this compound used in the synthesis of poly(this compound)s (PPAs)?
A7: this compound is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.
Q8: How does the stereochemistry of PPAs affect their properties?
A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.
Q9: What is the role of this compound in the synthesis of poly(vinylene-arsine)s?
A9: this compound copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.
Q10: How has computational chemistry been used to understand the polymerization of this compound?
A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed this compound polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.
Q11: Have computational methods been used to study the structure of this compound?
A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of this compound. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.
Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?
A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.
Q13: How stable are the acetylenic C-H bonds in this compound towards oxidation?
A14: While the acetylenic C-H bond in this compound is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.
Q14: What are some potential applications of this compound and its derivatives?
A14: this compound and its derivatives hold promise in a wide range of applications, including:
- Catalysis: As inhibitors for specific enzymes like AMO and sMMO, this compound derivatives can help study microbial processes. [, ]
- Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]
- Chemical Synthesis: this compound is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]
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